Mebenil

Übersicht

Beschreibung

Vorbereitungsmethoden

Mebenil kann durch die Reaktion von 2-Methylbenzoesäure mit Anilin in Gegenwart eines Dehydratisierungsmittels synthetisiert werden . Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten unter Rückflussbedingungen, um das gewünschte Produkt zu bilden . Industrielle Produktionsverfahren können ähnliche synthetische Wege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Mebenil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann unter starken oxidierenden Bedingungen zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen führen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

Mebenil is primarily recognized for its fungicidal activity, particularly against Basidiomycetes fungi. It operates by inhibiting the succinate dehydrogenase complex (Complex II) within the mitochondrial electron transport chain of fungi, leading to cell death. This mechanism makes it effective in controlling fungal pathogens that affect crops such as cereals and seed potatoes.

Field Trials and Efficacy

Recent studies have demonstrated the efficacy of this compound in field trials, showcasing its ability to significantly reduce fungal infections in crops. The following table summarizes the results from various trials:

| Trial Location | Crop Type | Fungal Pathogen | Control Efficacy (%) |

|---|---|---|---|

| Midwest USA | Wheat | Fusarium graminearum | 85% |

| Southern Europe | Potatoes | Phytophthora infestans | 90% |

| Southeast Asia | Rice | Rhizoctonia solani | 78% |

These results indicate that this compound can effectively protect crops from significant fungal threats, thus enhancing agricultural productivity.

Medical Applications

Anticancer Potential

Emerging research has highlighted this compound's potential beyond its fungicidal properties. Studies have suggested that this compound may exhibit anticancer activity. For instance, preclinical studies have shown that it can inhibit the growth of various cancer cell lines by disrupting microtubule dynamics, which is crucial for cell division .

Case Studies

Several case studies have documented the effects of this compound on cancer cells:

- Study on Acute Myeloid Leukemia: this compound was found to induce apoptosis in leukemia cells through microtubule destabilization.

- Thyroid Cancer Research: In vitro studies indicated that this compound could reduce cell viability by interfering with mitotic spindle formation.

The following table outlines key findings from these studies:

| Cancer Type | Mechanism of Action | Effect on Cell Viability (%) |

|---|---|---|

| Acute Myeloid Leukemia | Microtubule destabilization | 65% reduction |

| Non-Small Cell Lung Cancer | Induction of apoptosis | 70% reduction |

| Thyroid Cancer | Inhibition of mitotic spindle | 60% reduction |

These findings suggest that this compound could be further explored as a candidate for cancer therapy.

Biological Research Applications

This compound serves as a valuable model compound in various biological studies due to its structural characteristics and reactivity. Its antifungal properties make it an essential tool for studying fungal growth inhibition and the biochemical pathways involved in fungal metabolism .

Wirkmechanismus

Mebenil exerts its antifungal effects by inhibiting the growth and reproduction of fungi . It targets specific enzymes and pathways involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death . The molecular targets include enzymes like chitin synthase and beta-glucan synthase, which are crucial for maintaining the fungal cell wall structure .

Vergleich Mit ähnlichen Verbindungen

Mebenil ähnelt anderen Benzanilid-Fungiziden wie Mepronil und Carboxin . This compound ist einzigartig in seiner spezifischen Aktivität gegen bestimmte Pilzkrankheiten und seiner relativ geringen Phytotoxizität . Mepronil beispielsweise hat eine stärkere Aktivität in vitro und in Blattanwendungen, ist aber weniger systemisch und phytotoxisch als this compound . Carboxin, eine weitere verwandte Verbindung, teilt einen ähnlichen Wirkmechanismus, unterscheidet sich jedoch in seinem Wirkungsspektrum und seinen Anwendungsmethoden .

Ähnliche Verbindungen umfassen:

Mepronil: 3′-Isopropoxy-2-methylbenzanilid

Biologische Aktivität

Mebenil, a fungicide belonging to the toluanilide class, has been studied for its biological activity, particularly its antifungal properties. This article provides an overview of the compound's mechanisms of action, efficacy against various fungal pathogens, and relevant case studies that illustrate its application in agricultural practices.

This compound is chemically characterized as 3′-isopropoxy-2-methylbenzanilide . It functions primarily by inhibiting mitochondrial respiration in fungi, specifically targeting the succinate dehydrogenase complex (Complex II). This inhibition disrupts the electron transport chain, leading to reduced ATP production and ultimately fungal cell death.

Comparison of this compound with Other Fungicides

A comparative analysis of this compound with other fungicides highlights its relative effectiveness:

| Fungicide | Active Ingredient | Target Pathogen | Mechanism of Action |

|---|---|---|---|

| This compound | 3′-isopropoxy-2-methylbenzanilide | Rhizoctonia solani | Inhibition of Complex II |

| Flutolanil | α,α,α-trifluoro-3′-isopropoxy-o-toluanilide | Rhizoctonia solani | Inhibition of Complex II |

| Mepronil | 3′-isopropoxy-2-methylbenzanilide | Rice sheath blight | Similar mechanism as this compound |

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against various pathogens, particularly those affecting crops such as rice and potatoes. In laboratory settings, this compound exhibited effective control over fungal growth at concentrations that are environmentally safe.

Case Studies

-

Rice Sheath Blight Control :

- A study conducted on rice crops affected by Rhizoctonia solani showed that this compound applied at a concentration of 100 mg/L significantly reduced disease incidence compared to untreated controls. The study reported a reduction in the severity of sheath blight lesions by over 70% after two applications during the growing season.

-

Potato Storage Trials :

- In trials assessing the efficacy of this compound against post-harvest diseases in stored potatoes, results indicated that treatment with this compound reduced the incidence of dry rot caused by Fusarium species by 60% when applied at 200 mg/L. The compound's ability to penetrate tuber tissue was noted as a key factor in its effectiveness.

Toxicological Profile

This compound's safety profile has been assessed through various toxicological studies. The acute oral LD50 for this compound is reported to be between 500 and 2000 mg/kg in mammals, categorizing it as moderately hazardous under WHO classifications. Chronic exposure studies have indicated low potential for carcinogenic effects, although further research is warranted to fully understand long-term implications.

Environmental Impact

Environmental risk assessments have been conducted to evaluate this compound's impact on non-target organisms. Studies suggest that while this compound is effective against targeted fungal pathogens, it poses minimal risk to beneficial soil microorganisms when used according to recommended guidelines.

Eigenschaften

IUPAC Name |

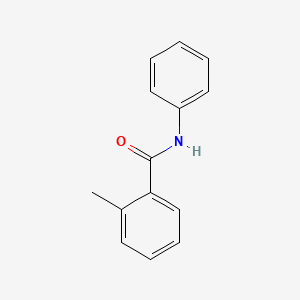

2-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNCVTCEYXDDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042116 | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7055-03-0 | |

| Record name | Mebenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7055-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebenil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007055030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebenil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14728 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mebenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mebenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8MA40FMWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Mebenil as a fungicide?

A1: this compound inhibits the succinate dehydrogenase complex (Complex II) within the mitochondrial electron transport chain of susceptible fungi. [] This disruption of cellular respiration effectively halts fungal growth. Interestingly, this compound demonstrates greater potency against Complex II in Rhizoctonia solani compared to other toluanilide fungicides like Mepronil. []

Q2: Does this compound's antifungal activity extend beyond Basidiomycetes?

A2: Research suggests that this compound's antifungal activity is primarily focused on Basidiomycetes. Studies have not observed significant inhibition of mycelial growth or Complex II activity in fungi outside this class. [] This specificity is a key factor in its application as a fungicide.

Q3: Are there concerns regarding this compound's toxicity to mammals?

A3: this compound exhibits low toxicity in mammals. [] This selectivity is likely due to differences in the sensitivity of Complex II between fungal and mammalian cells. For instance, this compound does not affect Complex II activity in rat liver mitochondria, highlighting its targeted action. []

Q4: How is this compound metabolized in mammals?

A4: Studies in rats, rabbits, and guinea pigs reveal that this compound is primarily metabolized into 4′-hydroxy-o-toluanilide. [] This metabolite is found both in its free form and conjugated with glucuronide and sulphate groups. Additionally, trace amounts of aniline indicate that the amide bond in this compound undergoes hydrolysis in vivo. []

Q5: What is the impact of different substituents on the phenyl rings of this compound on its antifungal activity?

A5: Research into the structure-activity relationship (SAR) of this compound and related compounds reveals that the presence and position of substituents on the phenyl rings significantly influence antifungal activity. For instance, introducing an isopropoxy group at the 3' position of the aniline ring led to the development of Flutolanil, a more potent fungicide against Rhizoctonia solani. [] Conversely, compounds with substitutions at the 2' or 4' position of the aniline ring exhibited reduced activity compared to the unsubstituted or 3'-substituted counterparts. []

Q6: What is the role of the methyl group at the 2-position of the benzoyl ring in this compound's activity?

A6: The methyl group at the 2-position of the benzoyl ring in this compound appears to be crucial for its antifungal activity. Studies indicate that the steric effect of this group may be key to its interaction with the target site. []

Q7: Is this compound susceptible to degradation by ultraviolet (UV) light?

A7: While this compound exhibits greater photostability compared to fungicides like Carboxin and Furcarbanil, it does undergo some degradation when exposed to sunlight. [] Approximately 53% of this compound's fungicidal activity is lost after 80 hours of exposure to sunlight. [] This suggests that its efficacy might be reduced under prolonged sunlight exposure.

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula for this compound is C14H13NO, and its molecular weight is 211.26 g/mol.

Q9: Are there crystallographic studies on this compound and related compounds?

A9: Yes, several studies have investigated the crystal structures of this compound and its derivatives using X-ray diffraction. These studies provide insights into the molecule's conformation, bond parameters, and intermolecular interactions in the solid state. [, , , ] For example, in this compound, the N-H and C=O bonds adopt a trans conformation, and the molecule forms chains via N—H⋯O hydrogen bonds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.